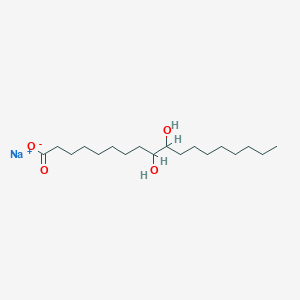

sodium;9,10-dihydroxyoctadecanoate

描述

Sodium 9,10-dihydroxyoctadecanoate (CAS: 20731-55-9, molecular formula: C₁₈H₃₅NaO₄) is the sodium salt of 9,10-dihydroxystearic acid, a long-chain fatty acid derivative with hydroxyl groups at the 9th and 10th carbon positions. The parent compound, 9,10-dihydroxyoctadecanoic acid (C₁₈H₃₆O₄), is synthesized via hydroxylation of oleic acid using potassium permanganate (KMnO₄) under basic conditions . The sodium salt form enhances water solubility, making it suitable for applications in bio-lubricants and biochemical studies.

Structurally, the compound exists as a stereoisomer, with the (9S,10S) configuration being biologically significant. For instance, (9S,10S)-9,10-dihydroxyoctadecanoate has been identified as a biomarker in metabolomic studies of human semen, where elevated levels correlate with poor semen quality . Its methyl ester derivative (CAS: 1115-01-1) is widely used in synthetic chemistry, such as in the preparation of dioxane and dioxepane derivatives for bio-lubricants .

属性

IUPAC Name |

sodium;9,10-dihydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4.Na/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCPAOZSBHJRKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The most widely documented method involves oxidizing oleic acid with hydrogen peroxide () in the presence of phosphotungstic acid () or its supported variants. The reaction proceeds via electrophilic addition of peroxide oxygen to the double bond of oleic acid, forming vicinal dihydroxy groups. Key parameters include:

-

Temperature : 20–80°C

-

Reaction Time : 0.5–24 hours

-

Catalyst Loading : 1–5 wt% relative to oleic acid

-

Concentration : 30–50% aqueous solution

After completion, the mixture separates into aqueous and organic layers. The organic layer (containing 9,10-dihydroxystearic acid) is washed, dried, and neutralized with sodium hydroxide () to yield the sodium salt.

Table 1: Optimization of Oleic Acid Oxidation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes selectivity (>90%) |

| :Oleic Acid Molar Ratio | 2:1 | Prevents overoxidation |

| Catalyst Type | Supported | Enhances recyclability |

This method achieves yields up to 85% with minimal byproducts. The absence of strong acids (e.g., ) reduces equipment corrosion and waste, aligning with green chemistry principles.

Epoxide Ring-Opening of 9,10-Epoxyoctadecanoic Acid

Acid-Catalyzed Hydrolysis

An alternative route begins with dl-cis-9,10-epoxyoctadecanoic acid, which undergoes acid-catalyzed ring-opening in glacial acetic acid. The epoxide intermediate is heated at 100°C for 3 hours, inducing nucleophilic attack by water at the electrophilic oxirane carbons.

The crude product is purified via solvent evaporation, yielding dl-threo-9,10-dihydroxystearic acid, which is then neutralized with . While this method avoids , it requires pre-synthesized epoxide precursors, increasing complexity.

Industrial-Scale Production and Challenges

Catalytic System Recyclability

Supported phosphotungstic acid catalysts demonstrate exceptional recyclability (>5 cycles) without significant activity loss. Heterogeneous catalysis simplifies product separation, critical for continuous manufacturing.

化学反应分析

Types of Reactions

sodium;9,10-dihydroxyoctadecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that have different properties and applications.

科学研究应用

Pharmaceutical Applications

Sodium 9,10-dihydroxyoctadecanoate has been studied for its potential use in drug formulations. Its amphiphilic nature allows it to act as an effective surfactant, which can enhance the solubility and bioavailability of hydrophobic drugs.

- Drug Delivery Systems : The compound can be utilized in the development of liposomes and micelles for targeted drug delivery. These systems can encapsulate hydrophobic drugs, improving their therapeutic efficacy while minimizing side effects.

- Antimicrobial Properties : Research indicates that derivatives of dihydroxystearic acid exhibit antimicrobial activity, making them suitable candidates for developing new antimicrobial agents or preservatives in pharmaceutical formulations .

Cosmetic Industry

The cosmetic industry utilizes sodium 9,10-dihydroxyoctadecanoate primarily for its emulsifying and stabilizing properties.

- Emulsifiers : It serves as an emulsifier in creams and lotions, helping to stabilize oil-in-water emulsions. This stability is crucial for maintaining the texture and efficacy of cosmetic products.

- Moisturizers : Due to its hydrophilic-lipophilic balance (HLB), it can enhance skin hydration by forming a barrier on the skin that prevents moisture loss .

Food Industry

In the food sector, sodium 9,10-dihydroxyoctadecanoate is explored for its potential as a food additive.

- Food Emulsifiers : It can be used as an emulsifier in food products to improve texture and stability. Its ability to interact with both water and oil phases makes it suitable for various food formulations.

- Preservatives : The compound’s antimicrobial properties may also allow it to function as a natural preservative, extending the shelf life of food products by inhibiting microbial growth .

Agricultural Applications

Sodium 9,10-dihydroxyoctadecanoate has shown promise in agricultural applications as well.

- Pesticide Formulations : Its surfactant properties can enhance the effectiveness of pesticide formulations by improving the spreadability and adhesion of active ingredients on plant surfaces.

- Bioactive Agents : Research suggests that hydroxy fatty acids may play a role in plant defense mechanisms against pathogens, potentially leading to the development of bio-based pesticides .

Industrial Applications

The compound's unique properties lend themselves to various industrial applications.

- Lubricants : Sodium 9,10-dihydroxyoctadecanoate can be incorporated into lubricants to improve performance under high temperatures and pressures due to its thermal stability and low friction characteristics.

- Surface Coatings : It can be used in surface coatings to enhance water repellency and durability while providing a smooth finish .

Case Study 1: Drug Delivery Systems

A study demonstrated that sodium 9,10-dihydroxyoctadecanoate could effectively encapsulate a poorly soluble anticancer drug. The formulation showed improved solubility and sustained release characteristics compared to traditional formulations.

Case Study 2: Cosmetic Formulations

In a comparative study of moisturizers containing sodium 9,10-dihydroxyoctadecanoate versus conventional emulsifiers, products with this compound exhibited superior skin hydration and retention over a prolonged period.

Case Study 3: Food Preservation

Research conducted on food emulsions revealed that incorporating sodium 9,10-dihydroxyoctadecanoate significantly reduced microbial counts compared to control samples without the compound, indicating its potential as a natural preservative .

作用机制

The mechanism of action of sodium;9,10-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific use of the compound.

相似化合物的比较

Sodium 9,10-dihydroxyoctadecanoate shares functional and structural similarities with other hydroxy fatty acids and their derivatives. Below is a detailed comparison based on chemical properties, synthesis, and applications.

Structural and Physicochemical Properties

*9,10-Dihydroxy-12Z-octadecenoic acid (9,10-DiHOME).

Key Differences :

- Hydroxyl Position: 10,12-dihydroxyoctadecanoate has hydroxyl groups farther apart, reducing intramolecular hydrogen bonding compared to 9,10-isomers .

- Stereochemistry: The (9S,10S) configuration in sodium 9,10-dihydroxyoctadecanoate is critical for its biological activity, whereas synthetic analogs like methyl esters lack stereospecificity in some studies .

- Unsaturation : 9,10-DiHOME contains a double bond at C12, lowering its melting point and increasing reactivity in lipid peroxidation pathways .

Analytical Characterization

- GC-MS: Methyl 9,10-dihydroxyoctadecanoate is analyzed as a trimethylsilyl (TMS) derivative, showing characteristic fragments at m/z 313.2385 .

- NMR : The 9,10-diol structure is confirmed by proton coupling patterns (δ 3.5–4.0 ppm for hydroxyls) .

常见问题

Q. What are the standard synthetic pathways for preparing sodium 9,10-dihydroxyoctadecanoate, and how do reaction conditions influence product purity?

Sodium 9,10-dihydroxyoctadecanoate is typically synthesized via esterification of 9,10-dihydroxyoctadecanoic acid derivatives. A common method involves reacting alkyl 9,10-dihydroxyoctadecanoate esters with dicarboxylic acids (e.g., oxalic or malonic acid) in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst under reflux or sonication . Solvent choice (e.g., dichloromethane), catalyst loading (50 mg p-TSA per 2 mmol substrate), and reaction time (30 min sonication) critically affect yield and purity. Post-reaction purification involves washing with brine and sodium bicarbonate to remove residual acids, followed by solvent evaporation under vacuum .

Q. How can researchers validate the structural identity of sodium 9,10-dihydroxyoctadecanoate using spectroscopic methods?

Structural validation relies on a combination of:

- ¹H/¹³C-NMR : Peaks corresponding to hydroxyl groups (δ ~1.5–2.5 ppm), ester carbonyl (δ ~170 ppm), and sodium counterion effects on carboxylate shifts .

- Mass spectrometry (MS) : Fragmentation patterns of silylated derivatives (e.g., allylic cleavages) and comparison with reference compounds (e.g., methyl 9,10-dihydroxyoctadecanoate) .

- FTIR : Absorption bands for hydroxyl (~3200–3600 cm⁻¹) and carboxylate (~1550–1610 cm⁻¹) groups .

Q. What are the key physicochemical properties of sodium 9,10-dihydroxyoctadecanoate relevant to experimental design?

Critical properties include:

- Density : ~0.968 g/cm³ (for related esters) .

- Thermal stability : Decomposition temperatures >200°C, making it suitable for high-temperature reactions .

- Solubility : Hydrophilic carboxylate group enhances water solubility, while the long alkyl chain supports organic phase partitioning .

Advanced Research Questions

Q. How does stereochemistry (e.g., threo vs. erythro diastereomers) influence the biological activity or catalytic performance of sodium 9,10-dihydroxyoctadecanoate?

The threo configuration (derived from microbial hydration of methyl ricinoleate) exhibits distinct metabolic behavior compared to erythro isomers. For example, threo-9,10-dihydroxyoctadecanoate is a substrate for bifunctional epoxide hydrolase 2 in peroxisome pathways, impacting lipid signaling . Stereochemical purity must be confirmed via chiral HPLC or enzymatic assays to avoid confounding results in biological studies .

Q. What analytical challenges arise in quantifying sodium 9,10-dihydroxyoctadecanoate in complex matrices (e.g., biological fluids or environmental samples)?

Key challenges include:

- Matrix interference : Co-eluting lipids in LC-MS require selective extraction (e.g., solid-phase extraction with C18 cartridges) .

- Derivatization needs : Silylation (e.g., BSTFA) improves volatility for GC-MS but may alter fragmentation patterns .

- Quantitative standards : Use isotopically labeled analogs (e.g., ⁹,¹⁰-d₂-sodium 9,10-dihydroxyoctadecanoate) for internal calibration .

Q. How can researchers resolve contradictions in reported bio-lubricant performance data for sodium 9,10-dihydroxyoctadecanoate derivatives?

Discrepancies in properties like iodine value or oxidative stability often stem from:

- Reaction optimization : Higher catalyst loading (e.g., p-TSA) improves esterification yields (up to 93.9%) but may introduce acidic byproducts .

- Structural modifications : Introducing dioxane or dioxepane rings via dicarboxylic acids alters viscosity and thermal stability .

- Purity thresholds : Trace unsaturated fatty acids (e.g., from oleic acid precursors) accelerate oxidation; rigorous purification (e.g., column chromatography) is essential .

Methodological Guidance

Q. What protocols are recommended for isolating sodium 9,10-dihydroxyoctadecanoate from natural sources (e.g., plant extracts)?

Q. How should researchers design kinetic studies to probe the catalytic hydration of oleate precursors to sodium 9,10-dihydroxyoctadecanoate?

- Substrate preparation : Use isotopically labeled methyl oleate (e.g., ¹⁸O) to track hydroxylation sites .

- Reaction monitoring : Employ inline FTIR or NMR to detect intermediate epoxides and diols .

- Kinetic modeling : Apply pseudo-first-order assumptions to determine rate constants for acid-catalyzed steps .

Data Interpretation and Contradictions

Q. Why do some studies report conflicting metabolic roles for sodium 9,10-dihydroxyoctadecanoate in lipid signaling pathways?

Variations arise from:

- Tissue specificity : Activity in silk gland metabolism (e.g., Bombyx mori) vs. mammalian peroxisomes .

- Enzyme promiscuity : Bifunctional epoxide hydrolase 2 may process multiple substrates, complicating pathway mapping .

- Concentration effects : Supraphysiological doses in in vitro studies may activate non-canonical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。